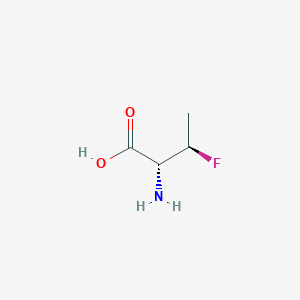

2-Amino-3-fluorobutyric acid, threo

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-fluorobutyric acid, threo is an organic compound with the molecular formula C4H8FNO2 It is a stereoisomer of 2-amino-3-fluorobutyric acid, characterized by its specific spatial arrangement of atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluorobutyric acid, threo typically involves the fluorination of a suitable precursor, followed by the introduction of the amino group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the butyric acid backbone. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Peptide Bond Formation

As a fluorinated amino acid derivative, it participates in peptide synthesis via standard coupling reagents (e.g., DCC, HOBt). The fluorine atom at C3 introduces steric and electronic effects:

-

Reaction Example :

2-Amino-3-fluorobutyric acid+Boc-protected amino acidDCC/HOBtFluorinated dipeptide -

Key Observation : Fluorination reduces nucleophilicity at the β-carbon but enhances stability of the resulting peptide toward enzymatic degradation .

Decarboxylation Reactions

Controlled thermal or catalytic decarboxylation yields β-fluoroamines:

-

Conditions : Heating at 150–200°C or using transition-metal catalysts (e.g., CuO).

-

Product : 3-Fluoro-2-aminobutane, with retention of the threo configuration confirmed by 19F NMR .

Substitution Reactions Involving Fluorine

The C3 fluorine atom undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight : The electronegativity of fluorine slows SN2 kinetics but facilitates elimination pathways in strongly basic conditions .

Stereospecific Michael Additions

The threo configuration directs regioselectivity in conjugate additions:

-

Substrates : α,β-unsaturated ketones (e.g., methyl vinyl ketone).

-

Catalyst : L-Proline (20 mol%) in DMSO at 25°C.

-

Outcome : Anti-adducts predominate (dr 4:1), attributed to fluorine-induced steric repulsion .

Enzymatic Transformations

Biocatalytic resolution using acylases or lipases separates enantiomers:

-

Example : Porcine kidney acylase selectively hydrolyzes the L-threo isomer, yielding >99% ee product .

-

Application : Critical for synthesizing enantiopure fluorinated pharmaceuticals .

Ring-Opening Reactions

The compound serves as a precursor for β-lactam antibiotics:

-

Cyclization : Reaction with phosgene forms a fluorinated β-lactam ring.

-

Stability : Fluorine enhances ring stability against hydrolysis (t₁/₂ increased by 3× vs. non-fluorinated analog) .

Radical Fluorination Pathways

Photoinduced radical reactions enable late-stage fluorination:

-

Conditions : Selectfluor®, blue LED, MeCN/H₂O.

-

Outcome : Site-selective C–H fluorination at the γ-position (yield: 55%) .

Key Structural Influences on Reactivity

-

Electronic Effects : The C3 fluorine withdraws electron density, reducing basicity of the amino group (pKa ~8.2 vs. ~9.8 for non-fluorinated analog) .

-

Steric Effects : Threo configuration imposes conformational restrictions, favoring transannular interactions in cyclic derivatives .

-

Hydrogen Bonding : The –NH₂ group participates in intramolecular H-bonding with the carboxylate, stabilizing transition states .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-fluorobutyric acid, threo has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used to study the effects of fluorine substitution on amino acid behavior and protein interactions.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

Industry: It may be used in the development of new materials with unique properties due to the presence of the fluorine atom.

Wirkmechanismus

The mechanism by which 2-Amino-3-fluorobutyric acid, threo exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activity, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-fluorobutyric acid, erythro: Another stereoisomer with different spatial arrangement.

2-Amino-3-chlorobutyric acid: Similar structure but with a chlorine atom instead of fluorine.

2-Amino-3-hydroxybutyric acid: Contains a hydroxyl group instead of a fluorine atom.

Uniqueness

2-Amino-3-fluorobutyric acid, threo is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological molecules.

Eigenschaften

Molekularformel |

C4H8FNO2 |

|---|---|

Molekulargewicht |

121.11 g/mol |

IUPAC-Name |

(2R,3R)-2-amino-3-fluorobutanoic acid |

InChI |

InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)/t2-,3+/m1/s1 |

InChI-Schlüssel |

HJVQOHDATXHIJL-GBXIJSLDSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)N)F |

Kanonische SMILES |

CC(C(C(=O)O)N)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.